![molecular formula C12H15ClFN3 B1476399 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine CAS No. 2025297-65-6](/img/structure/B1476399.png)
4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular weight of 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine is 255.72 g/mol. The exact structure of this compound would require more specific information or computational chemistry analysis which is beyond my current capabilities.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine were not found in the search results, pyrimidines are known to undergo a variety of reactions. For instance, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Organic Synthesis and Chemical Properties
Pyrimidine derivatives are extensively studied due to their biological and chemical significance. For instance, an optimized synthesis of a closely related pyrimidine core, highlighting a nearly quantitative ring-closing reaction, underlines the importance of pyrimidine derivatives in developing new antibacterial agents (Rosen, German, & Kerns, 2009). Such synthetic methodologies could be applicable to the synthesis of "4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine," potentially aiding in the discovery of new compounds with antibacterial properties.
Computational Chemistry and Drug Design
Quantum chemical calculations and molecular docking studies of pyrimidine derivatives demonstrate their role in medicinal and pharmaceutical applications. The comprehensive quantum chemical characterization, including Hirshfeld surface analysis and docking studies, suggests that pyrimidine derivatives are promising candidates for drug design, especially in targeting specific receptors (Gandhi et al., 2016). These methodologies could be utilized to investigate the specific compound for potential pharmacological targets.
Pharmacological Applications
The synthesis and evaluation of pyrimidine derivatives for anticancer and antimicrobial activity highlight the therapeutic potential of these compounds. Notably, certain pyrimidine hybrids have shown significant growth inhibition against cancer cells and potent antimicrobial activity, suggesting the utility of these compounds in developing new treatments (Gokhale, Dalimba, & Kumsi, 2017). This evidence supports the exploration of "4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine" for similar pharmacological applications.
Material Science
In the realm of materials science, pyrimidine derivatives are explored for their potential in non-linear optical materials and other advanced applications. The synthesis and characterization of these compounds pave the way for the development of novel materials with specific electronic and optical properties (Hammam et al., 2005). Thus, studying "4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine" could contribute to new discoveries in this field.
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3/c13-10-7-11(16-12(15-10)8-1-2-8)17-5-3-9(14)4-6-17/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFKQGZWNXZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(CC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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